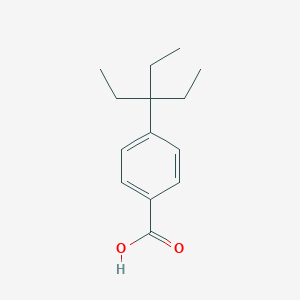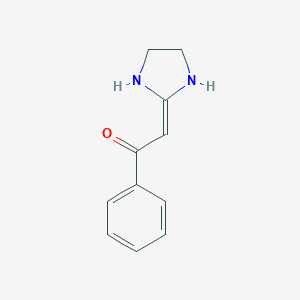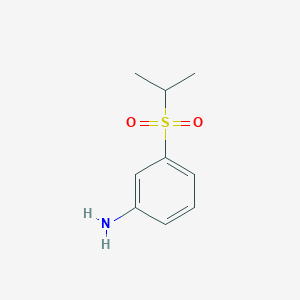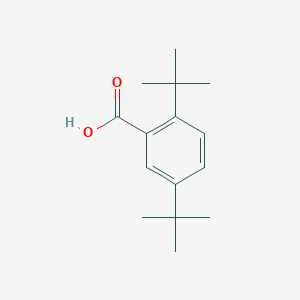
N,N,2-trimethyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-trimethyl-4-nitroaniline, also known as TMA, is a chemical compound with the molecular formula C10H13N2O2. It is a yellow crystalline solid that is commonly used in scientific research applications. TMA is an important intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N,2-trimethyl-4-nitroaniline is not well understood. However, it is believed to act as a weak inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which can have various physiological effects.
Biochemische Und Physiologische Effekte
N,N,2-trimethyl-4-nitroaniline has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and antipyretic effects. N,N,2-trimethyl-4-nitroaniline has also been shown to have anticonvulsant properties and to be effective in the treatment of epilepsy. In addition, N,N,2-trimethyl-4-nitroaniline has been shown to have antimicrobial properties and to be effective against various bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N,2-trimethyl-4-nitroaniline in lab experiments is its stability. N,N,2-trimethyl-4-nitroaniline is a relatively stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, one of the limitations of using N,N,2-trimethyl-4-nitroaniline in lab experiments is its toxicity. N,N,2-trimethyl-4-nitroaniline is a toxic compound that can be harmful if ingested or inhaled. Therefore, it should be handled with care and appropriate safety measures should be taken when working with N,N,2-trimethyl-4-nitroaniline.
Zukünftige Richtungen
There are several future directions for the research on N,N,2-trimethyl-4-nitroaniline. One area of research is the development of new drugs based on the structure of N,N,2-trimethyl-4-nitroaniline. N,N,2-trimethyl-4-nitroaniline can be used as a starting material in the synthesis of various organic compounds, including drugs. Another area of research is the study of the mechanism of action of N,N,2-trimethyl-4-nitroaniline. Further research is needed to understand the exact mechanism of action of N,N,2-trimethyl-4-nitroaniline and its effects on various physiological processes. Finally, there is a need for more research on the toxicity of N,N,2-trimethyl-4-nitroaniline and its potential environmental impact.
Synthesemethoden
N,N,2-trimethyl-4-nitroaniline can be synthesized by the reaction of 2,4-dinitrochlorobenzene with dimethylamine in the presence of a base. The product is then subjected to a reduction reaction with zinc dust and acetic acid to yield N,N,2-trimethyl-4-nitroaniline. The overall reaction can be represented as follows:
2,4-dinitrochlorobenzene + dimethylamine + base → N,N-dimethyl-2,4-dinitroaniline
N,N-dimethyl-2,4-dinitroaniline + zinc dust + acetic acid → N,N,2-trimethyl-4-nitroaniline
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethyl-4-nitroaniline has been widely used in scientific research as a model compound for studying the mechanism of action of various organic compounds. It is commonly used as a reference compound in the development of new drugs and as a standard in analytical chemistry. N,N,2-trimethyl-4-nitroaniline is also used as a starting material in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
32417-74-6 |
|---|---|
Produktname |
N,N,2-trimethyl-4-nitroaniline |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
N,N,2-trimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-6-8(11(12)13)4-5-9(7)10(2)3/h4-6H,1-3H3 |
InChI-Schlüssel |
WQMWMGANNDSYBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
Andere CAS-Nummern |
32417-74-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



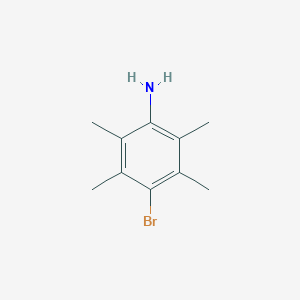
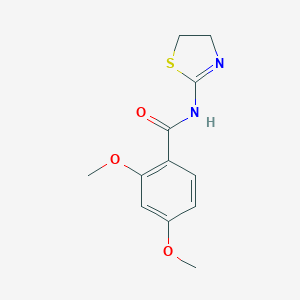
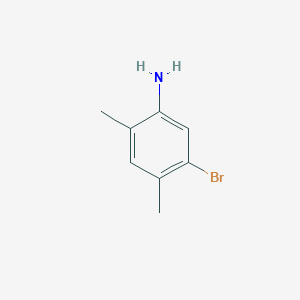
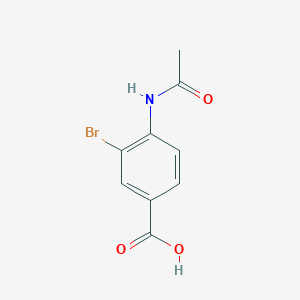
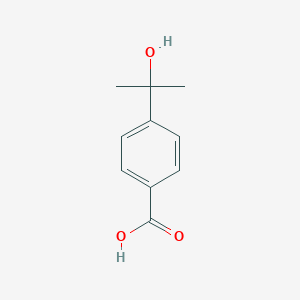
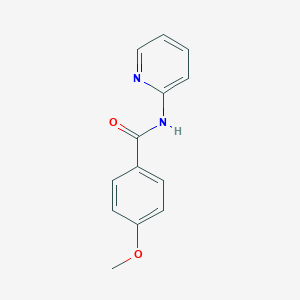
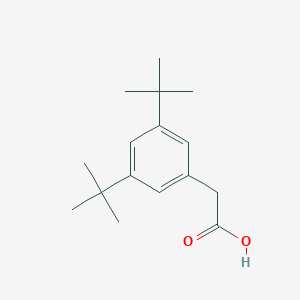
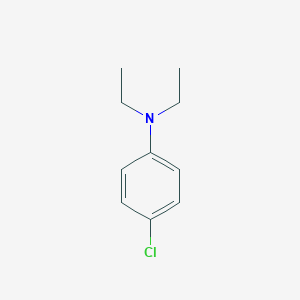
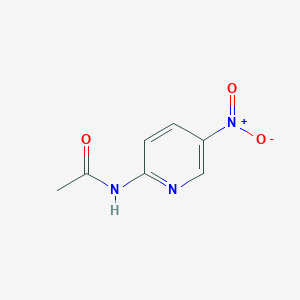
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
